molecular formula C26H33N3O5S B4056165 N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-cyclohexyl-benzenesulfonamide

N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-cyclohexyl-benzenesulfonamide

Cat. No.: B4056165
M. Wt: 499.6 g/mol
InChI Key: XBBWVGBHDPJARA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The benzo[d][1,3]dioxol-5-ylmethyl moiety is a structural component found in many bioactive molecules .

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticonvulsant Action

A study by Mishra et al. (2017) highlighted the synthesis of novel benzenesulfonamide derivatives, acting as effective inhibitors of human carbonic anhydrase (CA) isoforms, particularly hCA II, which is involved in various physiological processes including fluid secretion and pH regulation. Some derivatives also demonstrated anticonvulsant activity, offering protection against seizures in animal models, suggesting potential applications in epilepsy treatment and understanding seizure mechanisms Mishra et al., 2017.

Antioxidant and Enzyme Inhibition

Lolak et al. (2020) investigated a series of benzenesulfonamides for their antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase and tyrosinase, which are associated with neurodegenerative diseases and pigmentation disorders. This research indicates the potential of these compounds in developing treatments for Alzheimer's, Parkinson's disease, and pigmentation disorders Lolak et al., 2020.

Anti-Malarial Activity

Cunico et al. (2009) reported on the anti-malarial activity of selected piperazine derivatives. The crystal structures and biological studies of these compounds revealed insights into the molecular features required for anti-malarial activity, highlighting the potential of these derivatives in malaria treatment research Cunico et al., 2009.

Cytochrome P450 Involvement in Metabolism

Hvenegaard et al. (2012) explored the metabolic pathways of a novel antidepressant, Lu AA21004, involving cytochrome P450 enzymes. This research contributes to understanding the drug metabolism and potential drug interactions in the clinical development of new antidepressants Hvenegaard et al., 2012.

Future Directions

While the future directions for this specific compound are not known, similar compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O5S/c30-26(19-29(22-7-3-1-4-8-22)35(31,32)23-9-5-2-6-10-23)28-15-13-27(14-16-28)18-21-11-12-24-25(17-21)34-20-33-24/h2,5-6,9-12,17,22H,1,3-4,7-8,13-16,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBWVGBHDPJARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-cyclohexyl-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-cyclohexyl-benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-cyclohexyl-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-cyclohexyl-benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-cyclohexyl-benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-cyclohexyl-benzenesulfonamide

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